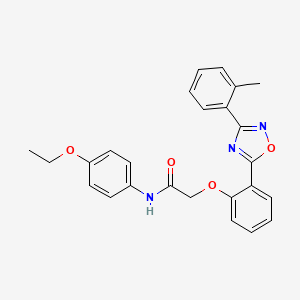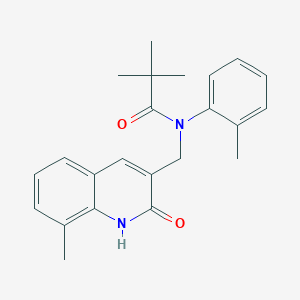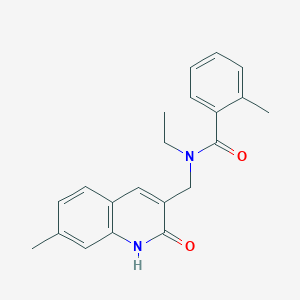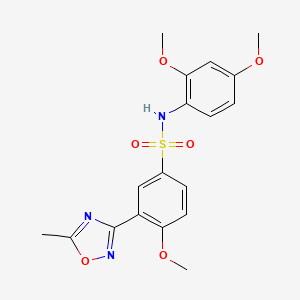
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves the inhibition of specific enzymes and pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the protection of neurons from damage. The antimicrobial properties of this compound are due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide have been extensively studied. In cancer cells, this compound induces apoptosis by activating specific pathways that lead to cell death. In neurons, it has been shown to protect against damage caused by oxidative stress and inflammation. In microorganisms, it disrupts the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide in lab experiments include its potential applications in various research fields and its ability to inhibit specific enzymes and pathways in cells. However, the limitations of using this compound include the complexity of its synthesis and the need for expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research involving 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide. These include the development of more efficient synthesis methods, the study of its potential applications in other research fields, and the investigation of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 4-aminobenzamide, m-tolyl hydrazine, and butyryl chloride. These compounds are reacted in a specific order, and the resulting product is purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been studied for its potential applications in various research fields such as cancer research, neuroscience, and microbiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, it has been studied for its potential use as a neuroprotective agent. In microbiology, it has been shown to have antimicrobial properties.
Propiedades
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-2-5-15(12-13)20-23-18(27-24-20)7-3-6-17(25)22-16-10-8-14(9-11-16)19(21)26/h2,4-5,8-12H,3,6-7H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVWWWTWXUWMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-butyrylamino]-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



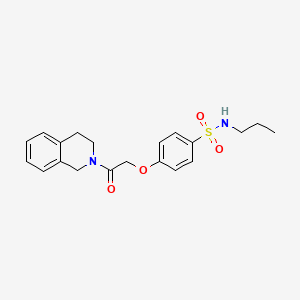
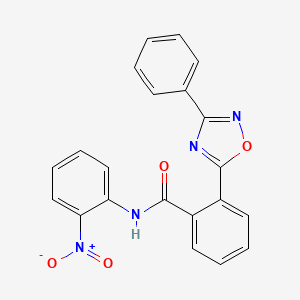


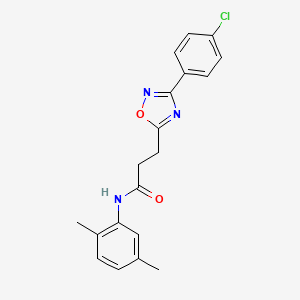
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)
